[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is a chemical compound that belongs to the class of organic compounds. It is characterized by the presence of a cyclobutane ring, hydroxymethyl group, and an isopropylamino substituent. The compound's hydrochloride salt form indicates that it has been protonated, enhancing its solubility in water and biological systems. This compound is notable for its potential applications in medicinal chemistry and pharmacology.
This compound is classified as an organic compound due to its carbon-based structure. It falls under the subcategories of amines (due to the presence of the isopropylamino group) and alcohols (due to the hydroxymethyl group). Its structure also suggests it may exhibit properties typical of cyclic compounds, particularly those derived from cyclobutane.
The synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can involve several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can be represented as follows:
The compound may undergo various chemical reactions typical for alcohols and amines:
Reactions involving this compound often require specific catalysts or conditions to favor desired pathways, such as using Lewis acids for dehydration or bases for nucleophilic substitutions.
The mechanism of action for [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride in biological systems is not extensively documented but can be inferred based on its structural components:
Further studies would be required to elucidate specific pathways and targets within biological systems.
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride has potential applications in:
The systematic naming of this compound follows IUPAC conventions for functionalized alicyclic systems:
Alternative naming variants observed in chemical databases include:
Structural taxonomy classifies it as:
Table 2: Nomenclature Conventions for Cyclobutane Pharmacophores
Naming Style | Representation | Context |
---|---|---|
Systematic IUPAC | [1-(Hydroxymethyl)-3-(propan-2-ylamino)cyclobutyl]methanol hydrochloride | Chemical synthesis patents |
Condensed Pharma | 3-(iPrN)Cyclobutane-1,1-dimethanol HCl | Research literature shorthand |
CAS Indexed | [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol; hydrochloride | Supplier catalogs [1] |
The emergence of amino-cyclobutanol scaffolds in medicinal chemistry coincides with two key trends: strain-energy leveraging for biomolecular binding and rational steric optimization of amine pharmacophores. Early synthetic routes (pre-2010) to analogous structures like (3-chlorocyclobutyl)methanol faced challenges in regioselective functionalization due to ring strain and transannular interactions [4]. These efforts established foundational methods for nucleophilic amination, later enabling isopropylamino introduction at C3.
A significant advancement occurred with the discovery that 1,3-disubstituted cyclobutanes exhibit conformational rigidity favorable for enzyme active-site binding. Patent WO2018069863A1 (2018) demonstrated that trans-1,3-cyclobutane diamines and amino alcohols act as potent hematopoietic prostaglandin D synthase (HPGDS) inhibitors. While not disclosing the exact title compound, this work established that:
Parallel innovations in protecting-group strategies facilitated the synthesis of acid-sensitive derivatives like [3-amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride (CAS: 2137719-96-9), highlighting the pharmacophore’s modularity for N-alkylation [5]. The isopropyl variant likely emerged from structure-activity relationship (SAR) studies indicating:
Current applications remain confined to preclinical research due to strict usage restrictions imposed by suppliers [1] [2], though patent activity suggests potential as HPGDS-targeted therapeutic precursors.
Table 3: Milestones in Cyclobutane Amino-Alcohol Development
Timeline | Development | Impact |
---|---|---|
Pre-2010 | Synthetic methods for 3-substituted cyclobutanols | Enabled regioselective amination at C3 [4] |
2015–2017 | Structural biology studies of HPGDS-inhibitor complexes | Identified 1,3-cyclobutane as privileged scaffold |
2018 | WO2018069863A1: Cyclobutane HPGDS inhibitors | Validated branched C3-amino groups for selectivity [6] |
2020–Present | Commercial availability of optimized derivatives | Accelerated SAR screening (e.g., isopropyl variant) [1] [5] |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4